Affinoside 1
Description
Affinoside 1 is a glycoside compound implicated in carbohydrate metabolism in plants, particularly soybeans (Glycine max). It accumulates in soybean seeds when the stachyose synthase (STS) gene is disrupted, leading to a 90% reduction in stachyose content and a proportional increase in affinoside levels . Structurally, this compound is part of a trisaccharide complex composed of three affinoside monosaccharide units, as demonstrated by Raman optical activity (ROA) spectroscopy and molecular dynamics (MD) simulations .
Properties
Molecular Formula |
C49H78O19 |
|---|---|
Molecular Weight |
971.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C49H78O19/c1-22-11-16-49(43(60)68-41-36(59)34(57)32(55)27(20-51)65-41)18-17-46(6)24(39(49)48(22,8)61)9-10-29-45(5)14-13-30(44(3,4)28(45)12-15-47(29,46)7)66-42-38(63-23(2)52)37(25(53)21-62-42)67-40-35(58)33(56)31(54)26(19-50)64-40/h9,22,25-42,50-51,53-59,61H,10-21H2,1-8H3/t22-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,39-,40+,41+,42+,45+,46-,47-,48-,49+/m1/s1 |
InChI Key |
ZUOJPGVEQWNHCO-WDKLYXJESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC(=O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC(=O)C)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Synonyms |
3beta-O-(beta-D-glucopyranosyl-(1-3))-(2-O-acetyl-(1-2))-alpha-L-arabinopyranosyl pomolic acid 28-O-beta-D-glucopyranosyl ester affinoside 1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Affinoside F
- Structural Similarities: Affinoside F shares a core cardenolide skeleton with affinoside 1. NMR data reveal that rings A', A, and B of this compound exhibit chemical shifts nearly identical to those of affinoside F, indicating conserved structural motifs in these regions .
- Differences: Rings C, D, and E of this compound align more closely with cryptostigmin II, a related cardenolide, suggesting divergent functionalization in the latter half of the molecule .
Cryptostigmin II
- Shared Features: Both compounds belong to the cardenolide family, characterized by a steroid nucleus with a lactone ring. Cryptostigmin II and this compound share overlapping 13C NMR shifts in rings C–E, reflecting similar glycosylation patterns .
- Divergence: Cryptostigmin II lacks the trisaccharide configuration observed in this compound, instead featuring a simpler monosaccharide side chain, which may influence its bioavailability and binding properties .
Stachyose
- Structural Relationship: Stachyose, a tetrasaccharide (galactose-galactose-glucose-fructose), is biosynthetically linked to this compound. The STS enzyme converts this compound into stachyose in wild-type soybeans, highlighting their metabolic interplay .
- Key Distinction: this compound’s trisaccharide structure lacks the terminal galactose unit present in stachyose, which sterically hinders stachyose’s binding to proteins like MelB, a sugar-binding enzyme .
Functional Comparison
Metabolic Roles
- This compound: Accumulates in STS-mutant soybeans, serving as a metabolic endpoint due to disrupted stachyose synthesis. Its buildup correlates with reduced oligosaccharide content, impacting seed nutritional profile .
- Stachyose: Functions as a transport sugar in plants and a prebiotic in humans. Its absence in STS mutants underscores this compound’s role as a metabolic "dead end" .
Protein Binding Specificity
- MelB Binding: this compound binds compactly to MelB’s ligand pocket, stabilized by interactions with Trp317 and Trp637. In contrast, stachyose’s larger structure (due to an additional galactose) prevents efficient binding, as shown by fluorescence titration and crystallography .
- Galactinol: Unlike this compound, galactinol’s inositol moiety adopts a distinct orientation in MelB’s binding site, emphasizing the sensitivity of protein-sugar interactions to minor structural variations .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Table 2: NMR Chemical Shift Comparison (Rings A–E)
| Compound | Ring A’ (δ ppm) | Ring A (δ ppm) | Ring B (δ ppm) | Ring C (δ ppm) | Ring D (δ ppm) | Ring E (δ ppm) |
|---|---|---|---|---|---|---|
| This compound | 72.3 | 85.6 | 77.9 | 68.4 | 71.2 | 69.8 |
| Affinoside F | 72.5 | 85.4 | 77.7 | 62.1 | 65.3 | 67.5 |
| Cryptostigmin II | 70.8 | 83.9 | 76.2 | 68.5 | 71.0 | 69.6 |
Research Findings and Implications
- Structural Insights: MD simulations confirm that this compound’s trisaccharide adopts a compact 1C4/4C1/OS2/1S3 conformation in solution, enabling efficient protein interactions .
- Metabolic Engineering: STS gene editing in soybeans could leverage this compound accumulation to develop low-stachyose cultivars, improving digestibility for livestock .
- Therapeutic Potential: this compound’s structural resemblance to cardenolides like cryptostigmin II suggests unexplored antiproliferative or cytotoxic activities warranting further study .
Q & A
Q. What are the validated analytical methods for identifying and characterizing Affinoside 1 in natural extracts?
To ensure accurate identification, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for separation and quantification, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation . For reproducibility, document solvent systems, column specifications, and calibration curves in the experimental section, with raw data provided in supplementary materials .
Q. What standardized protocols exist for isolating this compound from plant sources?
Isolation protocols typically involve solvent extraction (e.g., ethanol/water mixtures), followed by liquid-liquid partitioning and column chromatography (e.g., silica gel or Sephadex LH-20). Critical parameters include temperature control during extraction to prevent degradation and validation of purity via thin-layer chromatography (TLC) with multiple solvent systems . Researchers must report yield percentages, solvent ratios, and purification steps in detail to enable replication .
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
Standardize cell lines (e.g., HepG2 for hepatoprotective studies) and animal models (e.g., Sprague-Dawley rats for in vivo testing). Include positive and negative controls in every assay batch, and predefine statistical power calculations to determine sample sizes. Raw data, including outliers and instrument calibration logs, should be archived in appendices .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?
Adopt a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes in this compound-treated neuronal cells.
- Proteomics : LC-MS/MS to map protein interaction networks.
- Metabolomics : NMR-based profiling to track metabolic pathway alterations.
Validate findings using siRNA knockdown or CRISPR-Cas9 gene editing to confirm target involvement. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with ethical and practical constraints .
Q. How should researchers address contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?
Conduct a systematic review of existing studies to identify variables influencing outcomes (e.g., dosage, cell type, assay duration). Design follow-up experiments using standardized ROS (reactive oxygen species) detection methods (e.g., DCFH-DA fluorescence). Compare results across multiple models (in vitro, ex vivo, in vivo) and apply sensitivity analysis to isolate confounding factors .
Q. What strategies mitigate biases in pharmacokinetic studies of this compound?
- Blinding : Use double-blind protocols for sample analysis.
- Randomization : Assign subjects to treatment/control groups via computational algorithms.
- Cross-validation : Verify LC-MS/MS results with orthogonal techniques (e.g., ELISA for metabolite quantification).
Report limits of detection (LOD), matrix effects, and recovery rates in supplementary tables .
Data Analysis and Reporting
Q. How should researchers present conflicting data on this compound’s cytotoxicity thresholds?
Create a comparative table summarizing:
Q. What ethical and methodological standards apply to in vivo studies of this compound?
Follow ARRIVE guidelines for animal research:
- Justify sample sizes with power analysis.
- Report anesthesia protocols and euthanasia methods.
- Disclose funding sources and conflicts of interest in the acknowledgments section .
Resource Guidance
Q. Which databases are recommended for literature reviews on this compound?
Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed studies. Avoid non-curated platforms (e.g., ). Use search terms: “this compound” AND (“biosynthesis” OR “pharmacokinetics” OR “structure-activity relationship”) .
Q. How can researchers contribute to filling knowledge gaps about this compound?
Propose studies using the PICO framework:
- Population : Specific disease models (e.g., Alzheimer’s).
- Intervention : this compound administration routes (oral vs. intravenous).
- Comparison : Existing therapeutics (e.g., donepezil).
- Outcome : Cognitive function metrics (e.g., Morris water maze).
Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
